REACTION_CXSMILES
|
[Mg].II.Br[CH2:5][CH2:6]Br.C(Br)=C.[C:11](=[O:13])=O.C(O)C.[Cl:17][C:18]1[CH:32]=[CH:31][C:21]2[S:22][CH2:23][C:24]3[CH:30]=[CH:29][CH:28]=[CH:27][C:25]=3C[C:20]=2[CH:19]=1>O1CCCC1>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[S:22][CH2:23][C:24]3[CH:25]=[CH:27][CH:28]=[CH:29][C:30]=3[C:11]([CH:5]=[CH2:6])([OH:13])[C:31]=2[CH:32]=1 |f:4.5|
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
C(=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.C(C)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)Br
|
Name
|
2-chloro-6,11-dihydrodibenzo[b,e]thiepine
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(SCC3=C(C2)C=CC=C3)C=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
under stirring at such a rate (over 45 minutes) as
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 30° C
|
Type
|
WAIT
|
Details
|
Over 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
under stirring (30-35° C.)
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
TEMPERATURE
|
Details
|
under cooling (ice and sodium chloride) with a solution of ammonium chloride (21 g) in water (100 ml)
|
Type
|
ADDITION
|
Details
|
Toluene (100 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with toluene (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallised from a mixture of benzene (50 ml) and hexane (100 ml)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(SCC3=C(C2(O)C=C)C=CC=C3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |